5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
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Overview
Description
5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic compound that features a unique structure combining quinoline and thia-diazatricyclo frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-[(2-methylquinolin-8-yl)oxy]acetohydrazide: A compound with a similar quinoline moiety, known for its corrosion inhibition properties.
Quinoline-based heterocyclic derivatives: These compounds share the quinoline framework and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is unique due to its combination of the quinoline and thia-diazatricyclo frameworks, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-3-18-24-21(19-15-8-4-5-10-17(15)27-22(19)25-18)26-16-9-6-7-14-12-11-13(2)23-20(14)16/h6-7,9,11-12H,3-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZFYBDZLLLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC5=C4N=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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